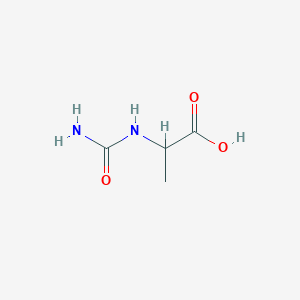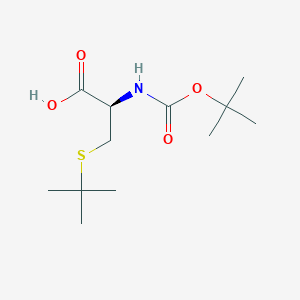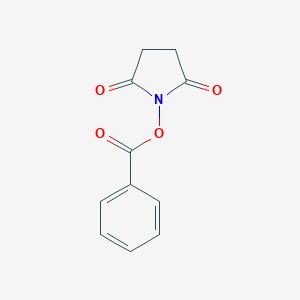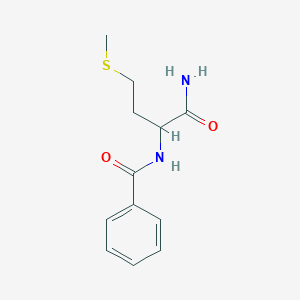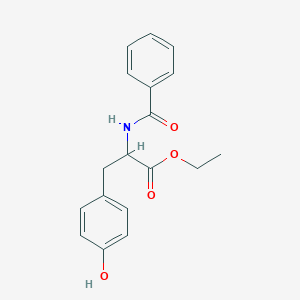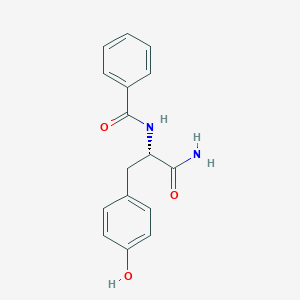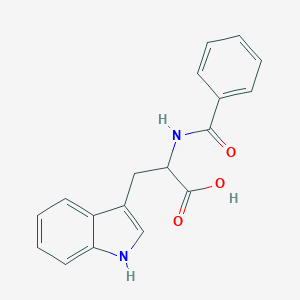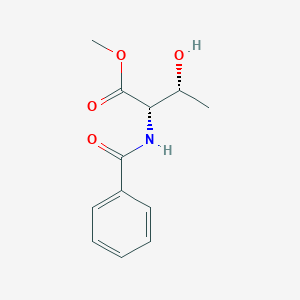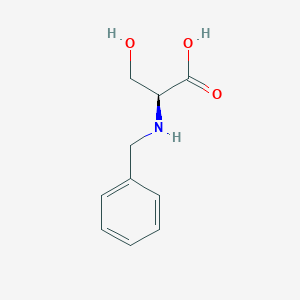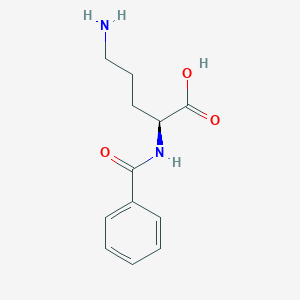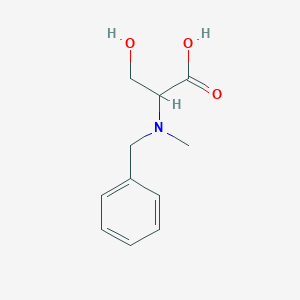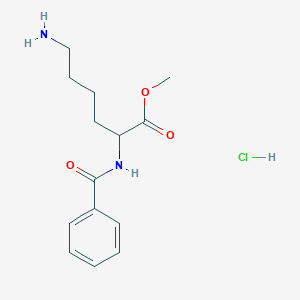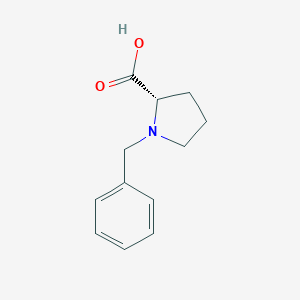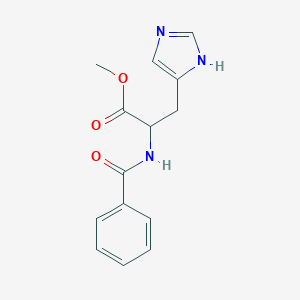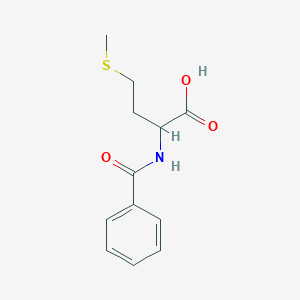
ベンゾイル-dl-メチオニン
概要
説明
Benzoyl-DL-methionine is a chemical compound with the empirical formula C12H15NO3S . Its molecular weight is 253.32 .
Molecular Structure Analysis
The molecular structure of Benzoyl-DL-methionine is represented by the SMILES stringCSCCC (NC (=O)c1ccccc1)C (O)=O . This indicates that the molecule contains a benzoyl group (C6H5CO-) attached to a methionine molecule. Physical And Chemical Properties Analysis
Benzoyl-DL-methionine is a stable compound under normal conditions . It has a molecular weight of 253.32 and its storage temperature is -20°C .科学的研究の応用
生体医用アプリケーション
ベンゾイル-dl-メチオニンは、その構造的特徴と代謝産物により、生体医用アプリケーションにおいて大きな可能性を秘めています。 腫瘍細胞の代謝状態が乱れているため、特にがん治療と診断に役立ちます . この化合物の汎用性は、代謝産物のS-アデノシルメチオニン(SAM)を通じて肝疾患の治療にも及んでいます .
化学修飾
ベンゾイル-dl-メチオニンのユニークな構造的特徴により、特定の用途に合わせた特性を強化できる化学修飾が可能になります。 さまざまな研究ニーズに合わせて化合物を調整するために、一般的に2つの化学修飾方法が用いられます .
Safety and Hazards
作用機序
Target of Action
Benzoyl-dl-methionine is a derivative of the amino acid methionine . Methionine is an essential amino acid that plays a crucial role in many body functions, including protein synthesis and the formation of S-adenosylmethionine (SAMe), a universal methyl donor in numerous cellular methylation reactions . Therefore, it can be inferred that the primary targets of Benzoyl-dl-methionine are likely to be the same enzymes and proteins that interact with methionine.
Mode of Action
SAMe then donates its methyl group to various substrates, including DNA, proteins, and lipids
Biochemical Pathways
Methionine, the parent compound of Benzoyl-dl-methionine, is involved in several biochemical pathways. One of the key pathways is the methionine cycle, also known as the one-carbon metabolism pathway. This pathway is involved in the synthesis and recycling of methionine and its derivative, SAMe . Another pathway is the transsulfuration pathway, which leads to the synthesis of another important amino acid, cysteine . Given the structural similarity between Benzoyl-dl-methionine and methionine, it’s likely that Benzoyl-dl-methionine may also be involved in these pathways.
Pharmacokinetics
Studies on methionine have shown that its metabolism in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress
Result of Action
For instance, methionine plays a crucial role in protein synthesis as the initiator amino acid . It’s also involved in various methylation reactions via its derivative, SAMe . These reactions play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .
生化学分析
Biochemical Properties
It is known that methionine, a component of Benzoyl-dl-methionine, plays a significant role in one-carbon metabolism pathways, including the folate cycle, transsulfuration pathway, and methionine metabolism cycle . These pathways are deeply interconnected and produce a single-carbon molecule—the methyl group CH3—via the universal methyl donor, S-adenosylmethionine (SAM)
Cellular Effects
The cellular effects of Benzoyl-dl-methionine are currently unknown. Methionine, a component of Benzoyl-dl-methionine, has been shown to have significant effects on cellular processes. For instance, methionine restriction has been found to exert many beneficial effects, such as increasing longevity, decreasing oxidative damage, and alleviating inflammatory responses . The specific effects of Benzoyl-dl-methionine on cell function, cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
It is known that methionine serves as a substrate for protein synthesis or enters the metabolic cycle
Dosage Effects in Animal Models
The effects of Benzoyl-dl-methionine at different dosages in animal models are yet to be studied. It is known that methionine and its hydroxy analogues are important components of a multimillion tonne scale commodity market of supplements used in human and livestock nutrition
Metabolic Pathways
Methionine, a component of Benzoyl-dl-methionine, is known to play a significant role in one-carbon metabolism pathways
特性
IUPAC Name |
2-benzamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRJEXUPZWQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304217 | |
| Record name | Benzoyl-dl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-38-2, 10290-61-6 | |
| Record name | 4703-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl-dl-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of Benzoyl-DL-methionine's interaction with acylases?
A1: Research suggests that the utilization of Benzoyl-DL-methionine by Lactobacillus arabinosus is closely linked to the activity of bacterial acylases []. These enzymes potentially hydrolyze Benzoyl-DL-methionine, possibly enabling the bacteria to access the essential amino acid methionine. This highlights the importance of acylases in the metabolic pathways of specific bacteria.
Q2: How does the structure of Benzoyl-DL-methionine enable its use in studying singlet oxygen?
A2: While specific structural data wasn't provided in the abstracts, Benzoyl-DL-methionine is known to react with singlet oxygen []. This reactivity allows researchers to utilize it as a trapping agent to detect and quantify singlet oxygen generated by specialized devices, like the fiber-optic singlet oxygen generator described in the research.
Q3: Can Benzoyl-DL-methionine form complexes with metals, and what insights do these complexes offer?
A3: Yes, research indicates that Benzoyl-DL-methionine can form complexes with osmium tetraoxide (OsO4) []. Specifically, a complex with the formula Os2O6L4, where L represents Benzoyl-DL-methionine, has been identified. This finding suggests a potential role for OsO4 in cross-linking proteins and lipids during biological tissue fixation. Further investigation into these interactions could provide valuable information for understanding biological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


